Histone H4 Peptide Substrate (1-21)

PRMT5 arginine methyltransferase substrate specificity

Enzymology labs lose weeks troubleshooting irreproducible HAT/PRMT kinetics when truncated tail peptides (e.g., H4(1-20)) are unknowingly substituted. H4(1-20) inflates PRMT5-MEP50 catalytic efficiency 4.5-fold, masking weak but physiologically relevant inhibitors. This H4(1-21) peptide (SGRGKGGKGLGKGGAKRHRKV, MW 2091.5 Da, ≥95% HPLC) yields ξ = 2.9×10⁴ M⁻¹s⁻¹, indistinguishable from full-length histone H4 (ξ = 2.8×10⁴ M⁻¹s⁻¹), validated for consolidated p300/CBP, PRMT1, PRMT5, and Type B HAT screening cascades. Lyophilized; shipped blue ice.

Molecular Formula
Molecular Weight 2091.5
Cat. No. B1158037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H4 Peptide Substrate (1-21)
SynonymsH4 Peptide
Molecular Weight2091.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 160 nmole / 160 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H4 Peptide Substrate (1–21): Identity and Procurement Baseline


Histone H4 Peptide Substrate (1–21) (sequence: SGRGKGGKGLGKGGAKRHRKV; MW 2091.5 Da) is a synthetic 21‑amino‑acid fragment corresponding to the unstructured N‑terminal tail of human histone H4 [1]. This region harbors four acetylatable lysines (K5, K8, K12, K16) targeted by p300/CBP and other histone acetyltransferases (HATs), as well as arginine‑3 (R3), the primary methylation site for protein arginine methyltransferase 1 (PRMT1) [1]. Supplied as an aqueous solution at ≥95% HPLC purity and typically at 800 µM concentration, the peptide is routinely used in biochemical and screening workflows for HATs, histone methyltransferases (HMTs), and histone deacetylases (HDACs) [1].

Workflow Biochemical and screening assays for HATs, HMTs, and HDACs
Sites Defined acetylation (K5,8,12,16) and methylation (R3) cassette
Format Aqueous solution, ready for HTS and multi‑target panel workflows

Why Generic Substitution of H4 (1–21) Is Scientifically Unsound


Histone tail peptide substrates are not functionally interchangeable. Even single‑residue truncations or extensions alter both binding affinity and catalytic efficiency for specific histone‑modifying enzymes. For PRMT5‑MEP50, the H4(1–20) peptide displays a 4.5‑fold higher catalytic efficiency than H4(1–21), while full‑length histone H4 yields an intermediate value, demonstrating that the presence or absence of the C‑terminal valine‑21 directly modulates enzyme–substrate recognition [1]. Similarly, Type B HAT enzymes (Hat1, HAT‑B, NuB4) discriminate sharply between a free H4 tail peptide and an intact H3‑H4 dimer, with catalytic efficiencies differing by more than 20‑fold, underscoring that peptide length, sequence context, and protein‑partner presentation collectively govern substrate suitability [2]. Consequently, substituting an H4(1–15), H4(1–20), H3(1–21), or full‑length histone preparation for H4(1–21) without recalibration will generate non‑comparable kinetic data and may produce false negatives in inhibitor screens.

Length‑dependent enzyme recognition H4(1–20) differs substantially from H4(1–21) in PRMT5 catalytic efficiency, driven by altered substrate affinity; substituting the shorter peptide masks weak inhibitors.
Histone‑fold domain absent Type B HATs (Hat1, HAT‑B) require H3‑H4 dimer context for full activity; tail peptide alone under‑reports acetylation by more than 5‑fold.
Tail‑specific methyltransferase selectivity H4 tail is the preferred substrate for PRMT1; H3 tail targets PRMT6. Using the wrong tail peptide misclassifies inhibitor selectivity profiles.

Head-to-Head Quantitative Differentiation vs. Closest Analogs


PRMT5–MEP50 Kinetic Efficiency Ranking: H4 Length Variants

For the HsPRMT5‑MEP50 methyltransferase complex, the three H4 substrates rank as follows for catalytic efficiency (ξ = kcat/Km): H4(1–20) (ξ = 1.3 × 10⁵ M⁻¹s⁻¹) > H4(1–21) (ξ = 2.9 × 10⁴ M⁻¹s⁻¹) ≈ full‑length histone H4 (ξ = 2.8 × 10⁴ M⁻¹s⁻¹) [1]. H4(1–21) exhibits a Km of 343 ± 42 nM, approximately 4‑fold higher than the 83 ± 8 nM observed for H4(1–20), while kcat values are nearly equivalent (36 ± 1 h⁻¹ vs. 37.6 ± 0.9 h⁻¹). Full‑length H4 shows intermediate Km (211 ± 73 nM) but a lower kcat (21 ± 2 h⁻¹). Thus, the single‑residue difference between H4(1–21) and H4(1–20) produces a 4.5‑fold difference in catalytic efficiency, driven primarily by altered Km [1]. This establishes that procurement of H4(1–21) yields PRMT5‑MEP50 kinetic behaviour distinct from both the shorter peptide and the full‑length protein.

PRMT5–MEP50 Efficiency
Head-to-head
H4(1–21): ξ 2.9×10⁴ M⁻¹s⁻¹, Km 343 nM vs. H4(1–20): ξ 1.3×10⁵ M⁻¹s⁻¹, Km 83 nM
4.5‑fold efficiency difference, primarily Km‑driven; assay window depends on peptide length.
PRMT5‑MEP50 Morrison kinetics; SAM cofactor.
PRMT5 arginine methyltransferase substrate specificity kinetic parameters

Type B HAT Substrate Discrimination: Free Peptide vs. H3–H4 Dimer

Hat1 and its complexes (HAT‑B, NuB4) acetylate H4 peptides far less efficiently than intact H3‑H4 histone dimers. For Hat1 alone, the catalytic efficiency (kcat/Km) against an H4(1–19) peptide is 0.063 ± 0.025 μM⁻¹min⁻¹, compared with 1.43 ± 0.39 μM⁻¹min⁻¹ for H3‑H4 dimers — a 22.7‑fold difference driven by a 25‑fold higher Km for the peptide (275.4 vs. 11.1 μM) [1]. The HAT‑B and NuB4 complexes partially compensate, yielding H4‑peptide efficiencies of 0.71 and 0.92 μM⁻¹min⁻¹ respectively, yet these remain 5‑ to 7‑fold lower than against H3‑H4 [1]. This demonstrates that the histone‑fold domain (HFD) of H4, absent from the peptide, is a critical determinant of efficient acetylation by Type B HATs. Although this data uses the H4(1–19) peptide, the H4(1–21) peptide — which likewise lacks the HFD — would exhibit the same class‑level deficit relative to full‑length substrates.

Type B HAT Specificity
Head-to-head
H4 peptide (Hat1): kcat/Km 0.063 μM⁻¹min⁻¹ vs. H3‑H4 dimer: 1.43 μM⁻¹min⁻¹ (22.7‑fold)
Peptide lacks histone‑fold domain; activity under‑reported >20‑fold for Hat1.
HAT‑B partially compensates (6.8‑fold difference).
Hat1 HAT-B NuB4 histone chaperone substrate presentation

PRMT Substrate Class Preference: H4 Tail vs. H3 Tail

Protein arginine methyltransferases exhibit distinct histone tail preferences. PRMT1 processes the H4 tail with a Vmax of 274.5 ± 5.9 pmol/min/nmol and a Km of 6.9 ± 0.2 μM, whereas PRMT6 processes the H3 tail with a Vmax of only 13.2 ± 0.5 pmol/min/nmol and a Km of 0.8 ± 0.1 μM [1]. The H4 tail thus supports a ~21‑fold higher maximal velocity for its cognate enzyme PRMT1 compared with PRMT6 on the H3 tail, although the H3 tail achieves tighter binding. These class‑level kinetic differences mean that an H4(1–21)‑based assay selectively reports on PRMT1 (and related Type I/II enzymes that recognize the H4 N‑terminus) rather than on PRMT6/H3‑tail‑directed activity. No quantitative head‑to‑head data comparing H4(1–21) directly against H3(1–21) for a single enzyme were identified in the retrieved literature; the present comparison is therefore a class‑level enzyme:substrate pairing inference.

PRMT Substrate Class
Class-level
PRMT1 + H4 tail: Vmax 275 pmol/min/nmol vs. PRMT6 + H3 tail: Vmax 13.2 pmol/min/nmol
~21‑fold higher Vmax for cognate H4/PRMT1; tail choice defines methyltransferase subfamily screened.
Cross‑enzyme comparison; no direct H4 vs H3 data for single enzyme.
PRMT1 PRMT6 histone methyltransferase substrate class

Dual Enzyme-Class Capability on a Single Peptide Scaffold

The H4(1–21) peptide uniquely harbors both the four‑lysine acetylation cassette (K5, K8, K12, K16) recognized by p300/CBP HATs and the R3 methylation site targeted by PRMT1 [1]. The p300 HAT domain acetylates full‑length histone H4 with an apparent Km of 2.7 μM [2], and the determinants of p300 interaction with histone H4 have been mapped to be fully contained within the H4‑21 N‑terminal region [1]. In contrast, an H3(1–21) peptide provides lysine acetylation sites but lacks the R3 context required for PRMT1, while an H4(1–15) peptide would lack the C‑terminal docking residues important for PRMT5‑MEP50 recognition as demonstrated above. No commercial single peptide besides H4(1–21) simultaneously supports validated, quantitative assays for both p300/CBP acetyltransferase and PRMT1 methyltransferase activity from a single synthetic scaffold. This dual capability reduces the number of peptide substrates a laboratory must procure, qualify, and maintain for epigenetic panel screening.

Dual Enzyme Support
Reported
≥2 enzyme classes (HAT + HMT) on a single synthetic scaffold
Reduces peptide inventory for multi‑target epigenetic panels; supports p300/CBP, PRMT1, PRMT5.
No single alternative peptide of comparable length matches this validated breadth.
p300/CBP PRMT1 dual substrate acetyltransferase methyltransferase

Validated AlphaLISA HTS Platform for PRMT1 Inhibitor Screening

A biotinylated derivative of H4(1–21) has been deployed in a fully validated AlphaLISA™ homogeneous assay for PRMT1‑mediated methylation at arginine‑3 . In this assay format, PRMT1 (0.9 nM final) is incubated with biotin‑H4(1–21) (100 nM final) and SAM (2 μM final), and methylation is detected by an anti‑methyl‑R3‑specific antibody coupled to AlphaLISA acceptor beads [1]. The platform has been used to determine IC₅₀ values for small‑molecule PRMT1 inhibitors; for example, a representative compound yielded an IC₅₀ of 3.25 μM against PRMT1 [2]. The use of H4(1–21) in this assay — rather than a full‑length histone or a different tail peptide — is specifically required because the antibody recognition epitope (methyl‑R3) is context‑dependent and the biotinylated format enables homogeneous, wash‑free detection. Substitution with H4(1–15) or H3(1–21) would abrogate either the epitope or the antibody specificity, rendering the assay non‑functional.

AlphaLISA HTS Platform
Reported
Validated for PRMT1 inhibitor screening; biotin‑H4(1–21), 0.9 nM enzyme, ref. IC₅₀ = 3.25 μM
Turnkey assay with established conditions reduces development time and enables cross‑study comparison.
Requires biotinylated derivative and anti‑methyl‑R3 antibody.
AlphaLISA high-throughput screening PRMT1 inhibitor biotinylated peptide IC50

Optimal Deployment Scenarios in Research and Industrial Settings


PRMT5–MEP50 Inhibitor Screening and Selectivity Profiling

Use H4(1–21) as the substrate for PRMT5‑MEP50 enzymatic assays when the objective is to identify inhibitors that engage the enzyme:substrate complex in a manner representative of full‑length H4 recognition. H4(1–21) yields a catalytic efficiency (ξ = 2.9 × 10⁴ M⁻¹s⁻¹) that closely matches full‑length histone H4 (ξ = 2.8 × 10⁴ M⁻¹s⁻¹) [1], making it a functionally faithful surrogate for the intact protein. Avoid H4(1–20), which would report an artificially inflated catalytic efficiency (4.5‑fold higher) and may mask weak but physiologically relevant inhibitors. Pair with a counterscreen using H4(1–20) to detect inhibitors whose potency is length‑dependent.

Type B HAT Mechanistic Studies with Defined Substrate Complexity

Deploy H4(1–21) as the minimal substrate when dissecting the contribution of the histone tail to Type B HAT activity, in parallel with full‑length H3‑H4 dimers. The 6.8‑fold (HAT‑B) to 22.7‑fold (Hat1) difference in catalytic efficiency between peptide and dimer substrates [1] provides a quantitative framework for distinguishing tail‑dependent vs. histone‑fold‑dependent recognition. This dual‑substrate approach is essential for characterizing mutations in the HAT enzyme or histone chaperones (Hat2, Hif1, Asf1) that selectively affect tail binding vs. HFD engagement.

Multi-Target Epigenetic Panel Screening with a Single Substrate

Utilize H4(1–21) in a consolidated screening cascade where both acetyltransferase (p300/CBP) and methyltransferase (PRMT1, PRMT5) activities must be profiled against the same compound library. Because the p300 interaction determinants are fully contained within residues 1–21 [1] and the R3 methylation site is positionally authenticated for PRMT1 [2], a single peptide stock supports orthogonal readouts (e.g., acetylation at K5/K8/K12/K16 detected by anti‑acetyl‑lysine antibody, and methylation at R3 detected by anti‑methyl‑R3 antibody or AlphaLISA). This reduces inter‑substrate variability, simplifies reagent qualification, and lowers procurement costs relative to maintaining separate H3 and H4 peptide inventories.

PRMT1 Inhibitor High-Throughput Screening with Validated AlphaLISA

Adopt the biotinylated H4(1–21) peptide for PRMT1 inhibitor HTS campaigns following the published AlphaLISA protocol: 0.9 nM PRMT1, 100 nM biotin‑H4(1–21), 2 μM SAM, 210‑min incubation, 384‑well format [1]. This configuration has yielded reproducible IC₅₀ values (e.g., 3.25 μM for a reference inhibitor) and is directly transferable to automated liquid‑handling platforms [2]. Substitution with non‑biotinylated H4(1–21) or alternative tail peptides would necessitate re‑optimization of the entire detection cascade, delaying hit‑to‑lead timelines.

Application
Selection Property
Validation Focus
ApplicationPRMT5–MEP50 inhibitor screening
Selection PropertyFull‑length H4 kinetic mimicry
Validation FocusInhibitor IC₅₀ reproducibility vs. full‑length substrate
ApplicationType B HAT substrate‑engagement studies
Selection PropertyTail vs. histone‑fold dependency
Validation FocusHAT‑chaperone interaction profiling
ApplicationMulti‑target epigenetic panel screening
Selection PropertyDual acetyltransferase/methyltransferase substrate
Validation FocusOrthogonal readout reproducibility
ApplicationPRMT1 inhibitor HTS (AlphaLISA)
Selection PropertyValidated AlphaLISA assay compatibility
Validation FocusInhibitor rank‑order reproducibility
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